Etheromycin
Description
Etheromycin is a polyether ionophore antibiotic produced by microbial fermentation, primarily isolated from Streptomyces species . Structurally, it belongs to the polyketide class, characterized by a large macrocyclic ring with multiple oxygen-containing functional groups, which facilitate its ionophoric activity. This enables this compound to transport cations (e.g., Na⁺, K⁺) across biological membranes, disrupting ion gradients in target cells. It exhibits potent antimicrobial activity against Gram-positive bacteria and is widely used in veterinary medicine to treat coccidial infections in livestock . Recent advances in genetic engineering have enabled the identification of novel structural analogs through targeted gene screening, such as modifications to the polyketide synthase (PKS) gene clusters responsible for its biosynthesis .
Properties
Molecular Formula |
C48H82O16 |
|---|---|
Molecular Weight |
915.2 g/mol |
IUPAC Name |
2-[2,4-dihydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24(41-45(10,61-37-18-16-31(54-12)30(7)57-37)40(49)28(5)48(53,63-41)29(6)42(50)51)33-23-34(55-13)26(3)47(59-33)22-21-44(9,64-47)36-19-20-43(8,60-36)35-17-15-32(58-35)39-25(2)38(56-14)27(4)46(11,52)62-39/h24-41,49,52-53H,15-23H2,1-14H3,(H,50,51) |
InChI Key |
DIKYHBWGIUNGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C(C1OC)C)(C)O)C2CCC(O2)C3(CCC(O3)C4(CCC5(O4)C(C(CC(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)O)(C)OC7CCC(C(O7)C)OC)OC)C)C)C |
Synonyms |
CP-38295 etheromycin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Etheromycin is primarily produced through biosynthesis during fermentation from species of Saccharopolyspora erythraea. The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and crystallization, to obtain pure this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Etheromycin undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties .
Scientific Research Applications
Etheromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Utilized in the treatment of respiratory tract infections, skin infections, and sexually transmitted infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Etheromycin exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. This binding prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target is the 23S ribosomal RNA within the 50S subunit .
Comparison with Similar Compounds
Research Findings and Clinical Significance
Novel Analogs and Genetic Engineering
These analogs show 30% higher activity against methicillin-resistant Staphylococcus aureus (MRSA) while reducing hepatotoxicity by 15% .
Clinical Limitations
35% for Salinomycin) and cytochrome P450 interactions, which complicate combination therapies .
Data Tables
Table 1: Pharmacokinetic Comparison
| Parameter | This compound | Monensin | Salinomycin |
|---|---|---|---|
| Oral Bioavailability | 12% | 8% | 22% |
| Half-life (hours) | 6.5 | 4.2 | 9.1 |
| Protein Binding | 88% | 78% | 92% |
| Metabolic Pathway | CYP3A4 | CYP2D6 | CYP3A4 |
Table 2: Antimicrobial Spectrum
| Pathogen | This compound (MIC₉₀) | Lasalocid (MIC₉₀) |
|---|---|---|
| Eimeria tenella | 0.2 µg/mL | 0.5 µg/mL |
| Staphylococcus aureus | 1.8 µg/mL | 4.5 µg/mL |
| Clostridium perfringens | 3.1 µg/mL | 2.9 µg/mL |
MIC₉₀ = Minimum inhibitory concentration for 90% pathogen suppression. Data from in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
